(1-(Methylsulfonyl)piperidin-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(1-(Methylsulfonyl)piperidin-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a piperidine ring, a quinoline moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Methylsulfonyl Group: This can be achieved by sulfonylation reactions using reagents like methylsulfonyl chloride.
Synthesis of the Quinoline Moiety: Quinoline can be synthesized via Skraup synthesis or Friedländer synthesis.
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized through cyclization of appropriate precursors.
Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation, using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrrolidine rings.
Reduction: Reduction reactions could be used to modify the quinoline moiety or reduce any ketone groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: Could be used in diagnostic assays.
Industry
Material Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action for (1-(Methylsulfonyl)piperidin-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1-(Methylsulfonyl)piperidin-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: Unique due to its specific combination of functional groups and rings.
Other Piperidine-Quinoline Compounds: Similar in structure but may lack the pyrrolidine ring or have different substituents.
Quinoline Derivatives: Compounds with quinoline moiety but different additional functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a piperidine ring, a quinoline moiety, and a pyrrolidine ring, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-28(25,26)23-12-8-16(9-13-23)20(24)22-11-10-17(14-22)27-19-7-6-15-4-2-3-5-18(15)21-19/h2-7,16-17H,8-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJAQZRKVDYCOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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